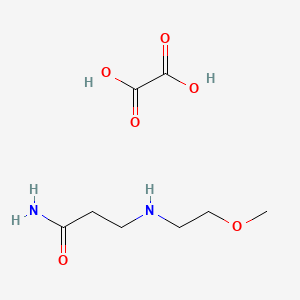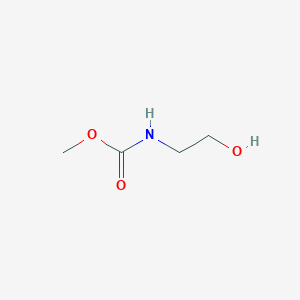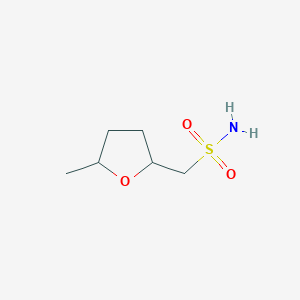![molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3](/img/structure/B2920389.png)
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound features a unique structure that combines thieno and pyrimidine rings, making it of interest in medicinal chemistry for potential therapeutic applications.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The preparation of 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one often involves multi-step synthetic pathways. A common synthetic route includes the condensation of a thieno[3,2-d]pyrimidine precursor with a diethylamino group and the piperazine derivative. Reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid. Industrial production methods: In an industrial setting, the synthesis is scaled up with optimized conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents and conditions: Oxidation reactions might use reagents like potassium permanganate, while reduction reactions could involve hydrogen gas and palladium catalysts. Nucleophilic substitution reactions may use alkylating agents under basic conditions. Major products formed: Depending on the specific reactions, the products could include derivatives with modified functional groups, such as hydroxyl or amine groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
This compound has wide-ranging applications in scientific research, particularly in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a probe to study receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving dysregulated cell signaling.
Industry: Could be used as an intermediate in the manufacture of advanced materials and specialty chemicals.
Wirkmechanismus
The compound's mechanism of action involves interacting with specific molecular targets, such as enzymes or receptors in biological systems. Its effects are mediated through the inhibition or activation of these targets, which in turn modulates cellular pathways. For instance, it might inhibit an enzyme critical for disease progression, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of structural features from thieno and pyrimidine rings. Similar compounds include:
3-(2-ethoxyphenyl)-3H-imidazo[4,5-b]pyridine-2-amine: This compound shares a pyrimidine ring but lacks the thieno structure.
1-(2,5-dimethylphenyl)-3-(4-piperazinyl)-1H-imidazo[4,5-c]pyridine: Similar piperazine moiety but different core structure.
4-(4-methylpiperazin-1-yl)-3-(2-thienyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains both thieno and pyrimidine rings but in a different configuration.
This compound stands out due to the specific arrangement of its functional groups, which can impart unique biological activities and chemical reactivity.
Hope you find this informative! What else do you want to dive into?
Eigenschaften
IUPAC Name |
2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYTTLUPMWBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)acrylamide](/img/structure/B2920310.png)



![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)



![N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3,4-DIMETHYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2920322.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2920323.png)

![N-[(2Z)-4-(naphthalen-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2920325.png)


